Chemoselective Cross-Coupling: 70% Yield for Tertiary Chloride Displacement
In a comparative study of tert-alkyl halide reactivity with Grignard reagents, 1,3-dichloro-3-methylbutane demonstrated high chemoselectivity by coupling with butylmagnesium chloride exclusively at its tertiary chloride position, leaving the primary chloride intact [1]. This yielded 1-chloro-3,3-dimethylheptane in 70% yield based on GLC analysis [2]. This selectivity is not possible with simpler alkyl halides that lack the orthogonal leaving group combination and is essential for building complex molecules with latent reactive sites for further functionalization .
| Evidence Dimension | Regioselective C–C Bond Formation with Grignard Reagent |
|---|---|
| Target Compound Data | 70% yield of 1-chloro-3,3-dimethylheptane |
| Comparator Or Baseline | 1-haloadamantane: 16-73% yields (depending on halide/Grignard combination); tert-butyl chloride: ineffective under same conditions |
| Quantified Difference | Exclusive tertiary site selectivity; yield competitive with optimized adamantane systems |
| Conditions | Reaction with n-BuMgCl in CH2Cl2 at room temperature |
Why This Matters
This data provides procurement justification for a bifunctional electrophile that enables sequential, chemoselective transformations, a capability not replicated by simple alkyl halides.
- [1] Ohno, M.; Shimizu, K.; Ishizaki, K.; Sasaki, T.; Eguchi, S. Cross-Coupling Reaction of tert-Alkyl Halides with Grignard Reagents in Dichloromethane as a Non-Lewis Basic Medium. J. Org. Chem. 1988, 53, 4, 729–733. View Source
- [2] DataPDF. Cross-coupling reaction of tert-alkyl halides with Grignard reagents in Dichloromethane as a Non-Lewis Basic Medium. Entry 19. View Source
